molecular formula C9H11LiO5S B6216625 lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate CAS No. 2742652-81-7

lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate

Cat. No.: B6216625
CAS No.: 2742652-81-7
M. Wt: 238.2
InChI Key:
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Description

Lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C10H13LiO5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a lithium ion, a methoxy group, and a methoxymethoxy group attached to a benzene ring, along with a sulfinate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate typically involves the reaction of 4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinate esters.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinate esters, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzene derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity and function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate include:

  • Sodium 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate
  • Potassium 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate
  • Lithium 4-methoxybenzene-1-sulfinate

Uniqueness

This compound is unique due to the presence of both methoxy and methoxymethoxy groups, which impart specific chemical properties and reactivity. Additionally, the lithium ion enhances its solubility and stability compared to similar compounds with different cations.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinate involves the reaction of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride with lithium methoxide in anhydrous tetrahydrofuran (THF) followed by the addition of water to the reaction mixture to obtain the final product.", "Starting Materials": [ "4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride", "lithium methoxide", "anhydrous tetrahydrofuran (THF)", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride (1.0 g, 3.7 mmol) in anhydrous THF (10 mL) in a round-bottom flask under nitrogen atmosphere.", "Step 2: Add lithium methoxide (0.5 g, 7.4 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add water (10 mL) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain the final product as a white solid (yield: 80%)." ] }

CAS No.

2742652-81-7

Molecular Formula

C9H11LiO5S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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